Unii-C4sgs4H4HM

Vue d'ensemble

Description

Applications De Recherche Scientifique

Ergonomics in Command and Control

Research in ergonomics has explored the human control of systems within Command and Control (C2, C3, C4) environments, showcasing the application of scientific research in enhancing the efficiency and safety of operations in emergency services, civilian applications, and military uses. Ergonomics research aims to optimize human interaction with these systems, emphasizing the importance of designing environments that support human performance and decision-making processes (Stanton & Baber, 2006).

Computational Fluid Dynamics (CFD) in Ventilation Research

The application of Computational Fluid Dynamics (CFD) in the study of ventilation systems illustrates the integration of advanced computational techniques in scientific research. CFD's role in understanding air distribution complexities in buildings highlights the necessity for scientific research in developing solutions for indoor air quality and energy efficiency (Li & Nielsen, 2011).

Undergraduate Research Experiences

Investigations into undergraduate research experiences (UREs) have provided evidence on the value these programs add to student learning and preparation for scientific careers. Such research underlines the role of mentoring and the development of research skills, emphasizing the impact of hands-on research experiences in fostering a deeper understanding of scientific inquiry (Linn et al., 2015).

Science of Science

The science of science (SOS) field examines the mechanisms and outcomes of scientific research itself, aiming to understand and predict the efficiency and impact of scientific inquiry. This area of study encompasses a wide range of disciplines, highlighting the importance of multidisciplinary approaches in advancing our understanding of how science is conducted and its results are utilized (Zeng et al., 2017).

Mécanisme D'action

Unii-C4sgs4H4HM, also known as Brexucabtagene autoleucel, is a groundbreaking advancement in the realm of biological medications .

Target of Action

Brexucabtagene autoleucel is a modified autologous chimeric antigen receptor (CAR) T cell therapy . It employs a modified murine anti-CD19 single-chain variable fragment linked to CD28 and CD3ζ co-stimulatory domains . The primary target of this compound is CD19, a protein expressed on the surface of B cells, which are a type of white blood cell .

Mode of Action

The compound interacts with its targets by binding to the CD19 protein on the B cells . This binding triggers a series of events that lead to the activation of the T cells, which then proliferate and kill the cancer cells .

Biochemical Pathways

The activation of the T cells leads to the release of various cytokines and chemokines, which recruit more immune cells to the site of the tumor, enhancing the immune response . This results in the destruction of the cancer cells and the shrinkage of the tumor .

Pharmacokinetics

The pharmacokinetics of Brexucabtagene autoleucel are complex and are influenced by various factors such as the patient’s immune status and the tumor burden . After administration, the CAR T cells proliferate in the body and migrate to the site of the tumor . The bioavailability of the compound is high as it is administered directly into the bloodstream .

Result of Action

The result of the action of Brexucabtagene autoleucel is the destruction of the cancer cells and the shrinkage of the tumor . This leads to a reduction in the symptoms of the disease and an improvement in the patient’s quality of life .

Action Environment

The action of Brexucabtagene autoleucel is influenced by various environmental factors such as the patient’s immune status and the tumor microenvironment . For example, a strong immune response can enhance the efficacy of the compound, while a suppressive tumor microenvironment can reduce its efficacy .

Safety and Hazards

Propriétés

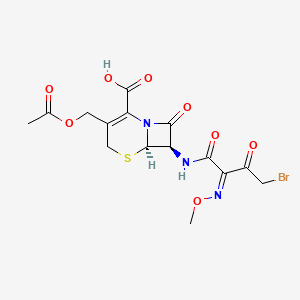

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-4-bromo-2-methoxyimino-3-oxobutanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3O8S/c1-6(20)27-4-7-5-28-14-10(13(23)19(14)11(7)15(24)25)17-12(22)9(18-26-2)8(21)3-16/h10,14H,3-5H2,1-2H3,(H,17,22)(H,24,25)/b18-9-/t10-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHKZDOTKQWEAL-UCBXJQBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C(=O)CBr)SC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C(=O)CBr)SC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83305-12-8 | |

| Record name | (6R,7R)-3-((Acetyloxy)methyl)-7-(((2Z)-4-bromo-2-(methoxyimino)-1,3-dioxobutyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083305128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-3-((ACETYLOXY)METHYL)-7-(((2Z)-4-BROMO-2-(METHOXYIMINO)-1,3-DIOXOBUTYL)AMINO)-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4SGS4H4HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

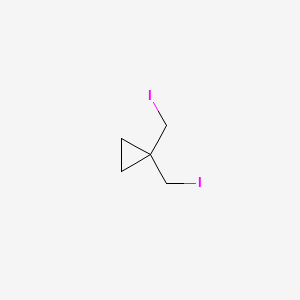

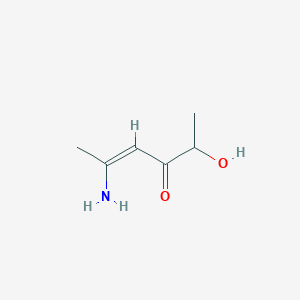

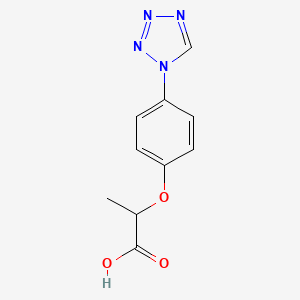

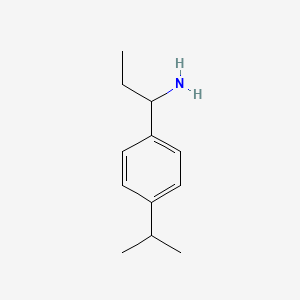

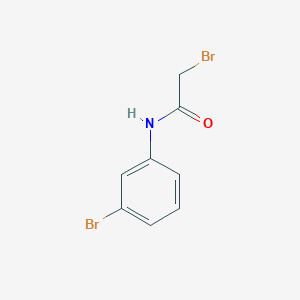

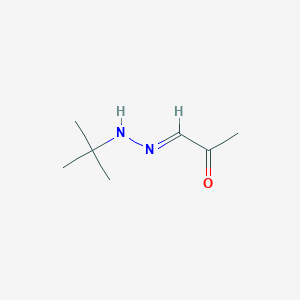

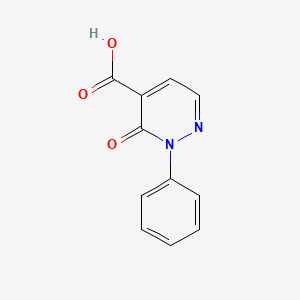

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzoic acid](/img/structure/B3156584.png)

![5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3156605.png)

![3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid](/img/structure/B3156613.png)

![3-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B3156626.png)

![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B3156664.png)